molecular formula C17H12BrCl2NO2 B287983 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Número de catálogo B287983
Peso molecular: 413.1 g/mol
Clave InChI: KDIIQZAHDUSVDR-XVNBXDOJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, commonly known as BRD73954, is a chemical compound that has gained attention in the scientific community for its potential use in drug discovery and development.

Mecanismo De Acción

BRD73954 acts as a selective inhibitor of HDACs, specifically targeting HDAC6 and HDAC8. By inhibiting these enzymes, BRD73954 increases the acetylation of histone proteins, which leads to changes in gene expression. This can result in the induction of apoptosis (programmed cell death) in cancer cells and the suppression of inflammation and viral replication.
Biochemical and Physiological Effects:
BRD73954 has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to reduced tumor growth. In addition, BRD73954 has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It also has antiviral activity, inhibiting the replication of viruses such as HIV and hepatitis C virus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BRD73954 has several advantages for use in lab experiments. It is a highly potent and specific inhibitor of HDACs, making it a valuable tool for studying the role of these enzymes in disease. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Direcciones Futuras

There are several areas of future research that could be pursued with BRD73954. One potential direction is to further investigate its activity against different types of cancer and to explore its potential as a therapeutic agent. In addition, there is interest in developing more potent and selective HDAC inhibitors based on the structure of BRD73954. Finally, there is a need for more research to fully understand the mechanism of action of BRD73954 and its effects on gene expression and cellular signaling pathways.
In conclusion, BRD73954 is a promising compound with potential applications in drug discovery and development. Its selective inhibition of HDACs and its range of biochemical and physiological effects make it a valuable tool for studying disease mechanisms and developing new therapies. While there are some limitations to its use, further research into its activity and mechanism of action could lead to new insights into disease biology and the development of novel treatments.

Métodos De Síntesis

BRD73954 can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenylacetic acid with 1,3-cyclohexanedione, followed by bromination and amination reactions. The final product is obtained through a cyclization reaction. The synthesis method has been optimized to ensure high yield and purity of the compound.

Aplicaciones Científicas De Investigación

BRD73954 has been identified as a potential lead compound for drug discovery and development. It has been shown to have activity against a variety of disease targets, including cancer, inflammation, and viral infections. In particular, BRD73954 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and are often dysregulated in cancer cells. By inhibiting HDAC activity, BRD73954 has the potential to induce cell death in cancer cells and halt tumor growth.

Propiedades

Nombre del producto

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Fórmula molecular

C17H12BrCl2NO2

Peso molecular

413.1 g/mol

Nombre IUPAC

4-bromo-2-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12BrCl2NO2/c1-21-15-6-4-11(18)8-13(17(15)23)16(22)7-3-10-2-5-12(19)9-14(10)20/h2-9H,1H3,(H,21,23)/b7-3+

Clave InChI

KDIIQZAHDUSVDR-XVNBXDOJSA-N

SMILES isomérico

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br

SMILES canónico

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.